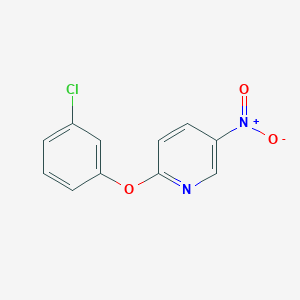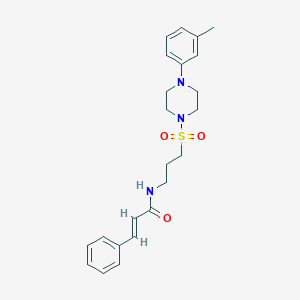
N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)cinnamamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NPC-15437 is a small molecule that belongs to the class of piperazine compounds. It was first synthesized in 2006 by a group of researchers led by Dr. Jia Zhou at the University of Texas at Dallas. Since then, NPC-15437 has been the subject of numerous studies due to its potential therapeutic applications.
Applications De Recherche Scientifique
Metabolic Benefits
This compound has been studied for its potential metabolic benefits . It has been found to be a non-selective α-adrenoceptor antagonist . Chronic administration of this compound has been observed to reduce the level of triglycerides and glucose in rat plasma .
Treatment of Metabolic Disturbances
The compound has been suggested as a potential therapeutic approach for the treatment of metabolic disturbances . These disturbances include hypertension, obesity, and imbalanced lipid and carbohydrate homeostasis, which are associated with the sympathetic nervous system overactivity .
Adrenoceptor Antagonism
The compound has been found to be a potent, non-selective antagonist of α1B and α2A-adrenoceptors . This antagonism could potentially contribute to body weight reduction .
Influence on Body Weight and Blood Pressure
The compound has been studied for its influence on body weight, hyperglycemia, hypertriglyceridemia, and blood pressure in an animal model of obesity induced by a high-fat diet . However, it was found that the compound did not reduce body weight or influence blood pressure in normotensive animals .
Influence on Spontaneous Activity and Body Temperature
The compound’s effects on spontaneous activity and body temperature have also been investigated . The administration of the compound did not change the animals’ spontaneous activity and body temperature .
Potential Antifungal Activity
While not directly related to the compound, a structurally similar compound was found to display fungicidal activity against C. galibrata ATCC 15126 strain . This suggests that “N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)cinnamamide” might also have potential antifungal properties, but further research is needed to confirm this.
Propriétés
IUPAC Name |
(E)-N-[3-[4-(3-methylphenyl)piperazin-1-yl]sulfonylpropyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3S/c1-20-7-5-10-22(19-20)25-14-16-26(17-15-25)30(28,29)18-6-13-24-23(27)12-11-21-8-3-2-4-9-21/h2-5,7-12,19H,6,13-18H2,1H3,(H,24,27)/b12-11+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGLJITMOHVNASH-VAWYXSNFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)S(=O)(=O)CCCNC(=O)C=CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)S(=O)(=O)CCCNC(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)cinnamamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

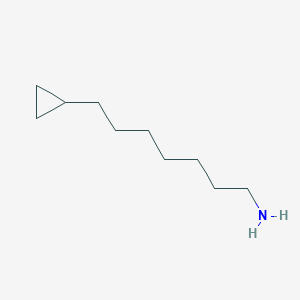
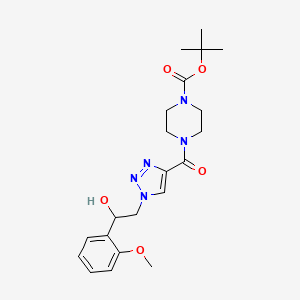
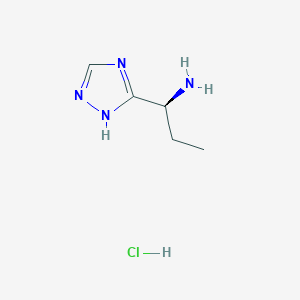
![(E)-4-(N-allyl-N-(but-3-en-1-yl)sulfamoyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2398966.png)

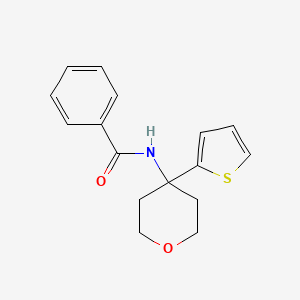
![[3-(Trifluoromethyl)-1,2-oxazol-4-yl]methanamine](/img/structure/B2398969.png)


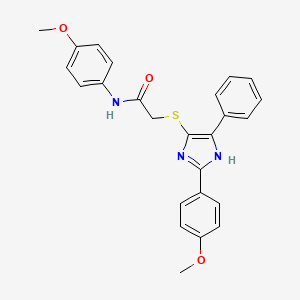

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2398983.png)
